molecular formula C35H40N4O7 B12116395 Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Cat. No.: B12116395
M. Wt: 628.7 g/mol
InChI Key: XRZYEHJQJDKNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH: is a synthetic peptide compound composed of four proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a protective group for the amino acids, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH involves the stepwise addition of Fmoc-protected proline residues. The process typically begins with the Fmoc protection of proline, followed by coupling reactions to form the peptide chain. The Fmoc group is introduced using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for easy purification and handling .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of proline residues, preventing unwanted side reactions during the assembly of the peptide chain. Once the desired peptide sequence is synthesized, the Fmoc groups are removed, revealing the free amino groups for further functionalization or biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZYEHJQJDKNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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